molecular formula C11H14F3N5O3 B1458403 N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine CAS No. 1053658-19-7

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine

Cat. No.: B1458403
CAS No.: 1053658-19-7
M. Wt: 321.26 g/mol
InChI Key: JANPVGVWWNAURJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine (CAS: 1305712-08-6) is a pyridine-based hydrazine derivative featuring three key substituents:

  • Nitro group at position 3, contributing electron-withdrawing effects and influencing reactivity.
  • Trifluoromethyl group at position 4, increasing lipophilicity and metabolic stability.
    This compound is marketed for medicinal applications, though specific biological targets remain undisclosed .

Properties

IUPAC Name

1-methyl-1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5O3/c1-17(15)10-9(19(20)21)7(11(12,13)14)6-8(16-10)18-2-4-22-5-3-18/h6H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPVGVWWNAURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on available research findings.

  • Molecular Formula : C₁₁H₁₄F₃N₅O₃
  • Molar Mass : 321.256 g/mol
  • CAS Number : 1053658-19-7

The compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its influence on molecular interactions and stability.

Research indicates that compounds containing the trifluoromethyl group can exhibit diverse biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown efficacy in protecting neuronal cells from apoptosis and oxidative stress, which could be relevant for neurodegenerative diseases .
  • Anticancer Properties : The hydrazine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Hydrazines have been studied for their role in inhibiting tumor growth and promoting cell death through various pathways, including the activation of caspases .
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Neuroprotection : A study demonstrated that derivatives of compounds with similar structures significantly protected human induced pluripotent stem cell-derived neurons from oxidative damage, achieving up to 80% cell viability under stress conditions .
  • Cell Viability Assays : In vitro studies using PC12 cells (a model for neuronal function) showed that the compound could ameliorate etoposide-induced apoptosis, indicating its protective role against chemotherapy-induced cell death .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that the presence of the trifluoromethyl group enhances the potency of related compounds against specific targets, such as serotonin uptake inhibition, which may translate into improved pharmacological profiles for neuropsychiatric disorders .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanism
This compoundNeuroprotection, AnticancerApoptosis induction, oxidative stress mitigation
FlupirtineNeuroprotectionNMDA receptor antagonism, KCNQ channel opening
RetigabineAnticonvulsantKCNQ channel opener

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine (CAS: 1311283-95-0)
  • Core Structure : Pyridine with trifluoromethyl (position 4) and chloro (position 6) substituents.
  • Hydrazine Modification : Ethyldene hydrazine instead of morpholine-nitro substitution.
  • Key Properties : Molecular weight 251.64 g/mol; predicted pKa 2.47 (acidic due to trifluoromethyl and chloro groups) .
3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine (CAS: 89570-82-1)
  • Core Structure : Simpler pyridine with chloro (position 3) and trifluoromethyl (position 5).
  • Hydrazine Modification : Unsubstituted hydrazine at position 2.
N-(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-yl)ethane-1,2-diamine
  • Core Structure : Pyridine with morpholine (position 6) and trifluoromethyl (position 4).
  • Modification : Ethylenediamine chain replaces hydrazine.
  • Key Properties : Molecular weight 290.29 g/mol; likely improved basicity due to diamine group .

Physicochemical Properties

Property Target Compound CAS 1311283-95-0 CAS 89570-82-1
Molecular Formula C12H14F3N5O2 C9H9ClF3N3 C7H6ClF3N3
Molecular Weight (g/mol) 337.27 251.64 225.59
Key Substituents Morpholine, NO2, CF3 Cl, CF3, ethyldene Cl, CF3
Predicted pKa ~1.5–2.5* 2.47 Not reported
Solubility Moderate (morpholine) Low (chloro/CF3) Low

*Estimated based on nitro and trifluoromethyl electron-withdrawing effects.

Stability and Reactivity

  • Nitro Group : Increases electrophilicity but poses stability challenges (e.g., reduction under physiological conditions).
  • Trifluoromethyl: Enhances metabolic stability compared to non-fluorinated analogs.
  • Morpholine : Improves aqueous solubility but may introduce susceptibility to oxidative metabolism .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a pathway involving:

This approach is inspired by methodologies used in the preparation of Blatter-type radicals and related heterocyclic hydrazines, adapted to accommodate the trifluoromethyl and morpholine substituents on the pyridine ring.

Formation of N′-(Het)aryl-N′-[2-nitro(het)aryl]hydrazides via SNAr

A key preparative step is the nucleophilic aromatic substitution of halogenated nitro-substituted pyridines with hydrazine derivatives. The reaction conditions and yields for analogous compounds are summarized in Table 1 below, adapted from comprehensive studies on related systems:

Entry Halogen on Pyridine Substituents on Pyridine Hydrazide Used Yield (%) Notes
1 Fluorine 3-Nitro, 4-Trifluoromethyl, 6-Morpholin-4'-yl Hydrazine derivative 60-85 Reaction in EtOH or s-BuOH, K2CO3 base, sealed tube, 1-2 days
2 Chlorine Same as above Hydrazine derivative Up to 81 Faster reaction (1 day), milder conditions
3 Fluorine Varied aryl substituents Aceto- or trifluoroacetohydrazide 17-35 Lower yields, indicating limitations with acyl hydrazides

The reaction typically employs potassium carbonate as a base in alcoholic solvents (ethanol or sec-butanol) at elevated temperatures (~100-110 °C) in sealed tubes to facilitate substitution. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the pyridine ring towards nucleophilic attack by the hydrazine nitrogen.

Reduction of Nitro Group to Amine

The nitro group on the pyridine ring is reduced to an amine, a critical transformation that enables subsequent cyclization or further functionalization. Methods include:

Yields for this reduction step are typically high, ranging from 90% to 97%, with tin powder in acetic acid providing excellent yields (~96%) and being cost-effective compared to indium.

Cyclodehydration to Form Heterocyclic Intermediates

Following reduction, cyclodehydration under acidic conditions (e.g., refluxing in acetic acid) induces ring closure to form fused heterocyclic systems such as benzotriazines or pyrido-fused triazines. This step is often rapid (minutes to hours) and can be combined with reduction in one-pot procedures.

The cyclodehydration product is typically unstable and can be further converted into stable radicals or other derivatives by treatment with alkali (e.g., NaOH).

Methylation of Hydrazine Nitrogen

The final step to obtain N-methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine involves methylation at the hydrazine nitrogen. This can be achieved by:

  • Direct methylation of the hydrazine intermediate using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Alternatively, starting with N-methylhydrazine in the initial SNAr step to incorporate the methyl group early.

This methylation is critical for the compound’s stability and biological activity profile.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield Range (%) Remarks
1 Nucleophilic aromatic substitution 1-Halo-2-nitropyridine, hydrazine derivative, K2CO3, EtOH, 100-110 °C, sealed tube 60-85 Sensitive to substituents and solvent choice
2 Nitro group reduction Pd–C/H2 in EtOH or Sn/In/Fe powder in AcOH, RT to reflux 90-97 Tin powder preferred for cost-efficiency
3 Cyclodehydration AcOH reflux, 10 min to 1 h High Often combined with reduction step
4 N-Methylation Methyl iodide or equivalent, base, mild conditions Variable Can be done pre- or post-SNAr

Research Findings and Notes

  • The SNAr step is highly dependent on the nature of the halogen and the substituents on the pyridine ring. Fluorine and chlorine are both effective leaving groups, with chlorine sometimes affording faster reactions.
  • Electron-withdrawing groups such as trifluoromethyl enhance the reactivity of the pyridine ring towards nucleophilic substitution.
  • Reduction and cyclodehydration can be performed sequentially or in a one-pot procedure, improving efficiency and yield.
  • Attempts to use aceto- or trifluoroacetohydrazides in SNAr reactions yield lower product amounts, indicating limitations in substrate scope.
  • The use of tin powder as a reducing agent balances cost and yield effectively compared to more expensive metals like indium.
  • Stronger reducing metals like zinc or copper are avoided due to side reactions leading to ring contraction and undesired byproducts.
  • The methylation step is crucial for the final compound’s properties and should be optimized to prevent over-alkylation or decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine

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